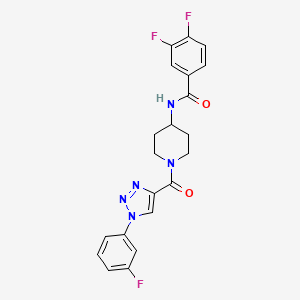

3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFZPYJECZJKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.

Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.

Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.

Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.

Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.

Major Products

Oxidized triazole derivatives

Reduced piperidinyl alcohols

Various substituted aromatic compounds

Scientific Research Applications

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse biological activities. Notably, the triazole ring can act as a hydrogen bond donor and acceptor, influencing its interaction with various enzymes and receptors. This characteristic suggests potential applications in:

- Antimicrobial Activity : Similar triazole derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Properties : The compound's ability to inhibit specific cellular pathways may contribute to its anticancer potential. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells .

Study on Antimicrobial Activity

A study conducted on similar triazole compounds showed that derivatives exhibited significant antimicrobial activity against various pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential as therapeutic agents .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer properties of triazole derivatives indicated that these compounds could effectively target cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .

Data Table: Comparison of Biological Activities

Mechanism of Action

The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:

Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs vary in substituent positions, heterocyclic systems, and fluorination patterns. These differences influence physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

*Calculated based on structural formula.

Key Observations

Fluorination Impact: The target compound’s 3,4-difluorobenzamide group likely improves lipophilicity compared to mono-fluorinated analogs (e.g., 3- or 4-fluorobenzamide derivatives) . Fluorine at the benzamide’s para-position (as in ) may alter electronic effects compared to meta/ortho positions.

Substituent Effects :

- Methyl groups on the triazole’s phenyl ring (e.g., ) add steric bulk, which may hinder target binding but improve metabolic stability.

- Piperidine stereochemistry (as in ) could influence conformational preferences and target selectivity.

Synthetic Considerations :

Biological Activity

3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound integrates a 1,2,3-triazole scaffold, which is known for its diverse pharmacological properties, including antifungal and antitumor activities. The following sections provide a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C22H20F3N5O2

- IUPAC Name : this compound

- CAS Number : 1251617-45-4

The incorporation of fluorine atoms in the structure enhances the lipophilicity and biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds containing the triazole moiety have been shown to exhibit significant antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | C. albicans | 0.5 µg/mL |

| Compound 2 | A. fumigatus | 0.75 µg/mL |

| 3,4-Difluoro... | C. krusei | TBD |

In a comparative study, triazole derivatives exhibited potent inhibition of fungal growth due to their ability to interfere with ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that triazole-based compounds can target specific kinases involved in cancer proliferation.

Case Study: Polo-like Kinase Inhibition

A study explored the inhibitory effects of triazole derivatives on Polo-like kinase 1 (Plk1), a key regulator in cell division and a target in cancer therapy. The results demonstrated that certain triazole analogs significantly inhibited Plk1 activity, leading to reduced proliferation of cancer cells in vitro .

Table 2: Inhibition of Plk1 by Triazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.21 | MCF-7 |

| Compound B | 0.50 | HeLa |

| 3,4-Difluoro... | TBD | TBD |

Trypanocidal Activity

Another promising aspect of this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown potential as trypanocidal agents with IC50 values indicating significant efficacy against both the trypomastigote and amastigote forms of the parasite.

Table 3: Trypanocidal Activity of Triazole Derivatives

| Compound | IC50 (µM) | Form |

|---|---|---|

| Compound C | 10 | Trypomastigote |

| Compound D | <6 | Amastigote |

| 3,4-Difluoro... | TBD | TBD |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Inhibition of Enzymatic Pathways : The triazole ring system is known to inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of various compounds.

- Disruption of Cellular Processes : By targeting specific kinases and pathways involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

- Condensation and cycloaddition : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted methods .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine and benzamide moieties . Optimization strategies:

- Temperature control : Lower temperatures (0–25°C) improve regioselectivity in triazole formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Copper(I) iodide or ruthenium complexes for regioselective triazole synthesis .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm fluorine substitution patterns; ¹H/¹³C NMR for backbone connectivity .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular weight and isotopic patterns .

- X-ray crystallography : Resolves regiochemistry of the triazole ring and spatial arrangement of fluorinated groups .

Q. What are the common intermediates in the synthesis, and how do their properties influence downstream reactions?

Key intermediates:

- 3-Fluorophenyl azide : Reactive but thermally unstable; requires in situ generation .

- Piperidin-4-yl carbamate : Hydrolysis-sensitive; inert conditions (dry THF) prevent degradation . Intermediate stability impacts:

- Purification : Silica gel chromatography under nitrogen for air-sensitive intermediates .

- Storage : Lyophilization to preserve azide intermediates .

Q. What experimental design principles optimize multi-step syntheses of such complex molecules?

- Factorial design : Screen variables (temperature, catalyst loading, solvent) to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize yield and purity for steps with competing side reactions (e.g., triazole vs. tetrazole formation) .

- DoE software : Tools like MODDE® or JMP® reduce experimental runs by 40–60% while maintaining statistical rigor .

Q. What safety considerations are paramount when handling this compound in laboratory settings?

- Acute toxicity : Use fume hoods and sealed systems to avoid inhalation of fluorinated intermediates .

- Skin protection : Nitrile gloves and lab coats prevent dermal exposure to reactive acylating agents .

- Waste disposal : Neutralize azide residues with sodium nitrite before disposal to prevent explosive hazards .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve synthesis efficiency?

- Reaction path prediction : Density Functional Theory (DFT) identifies low-energy pathways for triazole formation, reducing trial-and-error .

- Transition state analysis : IRC calculations reveal steric hindrance in piperidine acylation, guiding catalyst selection (e.g., DMAP vs. pyridine) .

- Machine learning : Train models on PubChem data to predict optimal solvents for crystallization .

Q. What strategies resolve contradictions in biological activity data across studies of triazole-containing benzamide derivatives?

- Meta-analysis : Compare IC₅₀ values across assays (e.g., kinase vs. protease inhibition) to identify target-specific trends .

- Structural benchmarking : Overlay X-ray structures with SAR data to rationalize divergent activities (e.g., fluorophenyl orientation in binding pockets) .

- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How does the introduction of fluorine atoms at the 3,4-positions of the benzamide moiety affect physicochemical properties and bioactivity?

- Lipophilicity : Fluorine increases logP by ~0.25 per substituent, enhancing membrane permeability .

- Metabolic stability : Fluorine blocks cytochrome P450 oxidation at the 3-position, improving half-life in hepatic microsomes .

- Target engagement : 4-Fluoro substitution strengthens π-stacking with aromatic residues in kinase ATP pockets (e.g., EGFR T790M) .

Q. What role does the 1,2,3-triazole ring play in mediating target binding affinity, and how can structural modifications enhance selectivity?

- Hydrogen bonding : Triazole N3 interacts with backbone amides in proteases (e.g., HIV-1 protease) .

- Bioisosterism : Replace triazole with 1,2,4-oxadiazole to reduce off-target effects on adenosine receptors .

- Substituent effects : Methyl groups at C5 improve selectivity for PARP1 over PARP2 by 10-fold .

Q. How do solvent polarity and catalyst choice influence regioselectivity in triazole ring formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.